TAMRA alkyne, 5-isomer
Description
Historical Development of Bio-orthogonal Probes and Fluorescent Labeling
The concept of "bio-orthogonal chemistry," a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This field has its roots in the desire to study biomolecules like glycans, proteins, and lipids in real-time and within their natural context, avoiding cellular toxicity. wikipedia.org The development of bio-orthogonal chemistry has been a response to the limitations of traditional labeling methods, which often targeted functional groups like amines and sulfhydryls that are abundant in biological systems, leading to a lack of specificity and high background noise. tenovapharma.com
Early examples of reactions that laid the groundwork for bio-orthogonal chemistry include the Staudinger ligation, developed in 2000, which is based on the reaction of azides with triarylphosphines. wikipedia.org Over the past two decades, the field has seen remarkable advancements, leading to the development of state-of-the-art probes for highly sensitive and low-background in situ imaging of biological species and events in living organisms. rsc.org These modern probes allow for resolutions that are comparable to the size of the biomolecule being studied. rsc.org
Evolution and Significance of Rhodamine Dyes in Imaging
Rhodamine dyes are a class of fluorescent dyes that have been instrumental in the advancement of biological imaging. justdial.com Their journey began in the textile industry, but their ability to fluoresce under ultraviolet light quickly made them valuable for scientific applications, such as tracking pollutants in waterways. justdial.com In biology, rhodamine dyes became essential for fluorescence microscopy, enabling researchers to visualize cellular structures and processes with enhanced clarity. justdial.com This application has significantly contributed to progress in cell biology and medical research. justdial.com
The family of rhodamine dyes is known for its tunable spectral properties, high brightness, and remarkable photostability. A key characteristic of many rhodamine dyes is the equilibrium between a non-fluorescent spirolactone form and a fluorescent zwitterion form. nih.gov This dynamic equilibrium allows for the controlled "turning on" of fluorescence, a property that is highly advantageous for fluorogenic labeling.
Recent research has focused on enhancing the performance of rhodamine dyes, particularly for super-resolution imaging techniques. innovations-report.com Innovations include the development of new classes of rhodamines with superior brightness and the modification of their chemical structures to improve water solubility and reduce non-specific staining. innovations-report.com For instance, replacing the bridging oxygen atom with a dimethyl silyl (B83357) group can shift the fluorescence into the near-infrared spectrum, which is beneficial for in vivo imaging. thieme-connect.com
Role of Click Chemistry in Advancing Biomolecular Research
"Click chemistry" is a concept introduced in 2001 to describe chemical reactions that are high-yielding, straightforward to perform, and generate products with high selectivity and stability. These reactions are often bio-orthogonal, meaning they can proceed in biological systems without interfering with native processes. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.com
The significance of click chemistry in biomolecular research is vast. It has streamlined the creation of compound libraries for drug discovery and has become an invaluable tool for the specific labeling of biomolecules such as proteins, lipids, and nucleic acids. This precise labeling enables detailed investigation of cellular processes in living systems. Unlike traditional methods that target common functional groups, click chemistry's use of bio-orthogonal reactants, like azides and alkynes, allows for labeling with exceptional sensitivity and minimal background. tenovapharma.com The reaction is efficient, can be performed under mild, aqueous conditions, and the resulting covalent bond is irreversible. abpbio.com
The impact of click chemistry has been recognized at the highest level, with the 2022 Nobel Prize in Chemistry being awarded for its development. cambridge.org Its applications continue to expand, finding use in bioconjugation, proteomics, nucleic acid research, and the development of advanced materials for nanomedicine. researchgate.netmdpi.com
Unique Contributions of TAMRA Alkyne, 5-Isomer to Research Methodologies
This compound, is a red-fluorescent probe that combines the desirable spectral properties of the rhodamine dye tetramethylrhodamine (B1193902) (TAMRA) with the bio-orthogonal reactivity of an alkyne group. tenovapharma.comaatbio.com This makes it an excellent reagent for labeling azide-modified biomolecules via the copper-catalyzed click reaction. tenovapharma.comabpbio.comavantorsciences.com The spectral characteristics of 5-TAMRA alkyne are identical to those of TRITC conjugates, allowing researchers to use existing instrument settings. tenovapharma.comaatbio.comaatbio.com
The primary contribution of this compound, lies in its utility for the fluorescent labeling of a wide array of biomolecules in complex biological samples. The click reaction with an azide-tagged molecule is specific and efficient, typically completing in under an hour. abpbio.com The resulting triazole linkage is a stable, covalent bond. abpbio.com This methodology has been successfully applied to:
Labeling bacterial membranes through the metabolic modification of lipopolysaccharides. abpbio.com
Direct in-gel fluorescence detection and cellular imaging of O-GlcNAc-modified proteins. abpbio.com
Site-specific terminal and internal labeling of RNA. abpbio.com
Fluorescent detection of protein fatty-acylation. abpbio.com
Metabolic labeling of sialic acids in living animals. abpbio.com
The use of this compound, in conjunction with click chemistry, provides a powerful and sensitive method for visualizing and studying the dynamics of biomolecules, contributing significantly to our understanding of cellular function and disease.
Data Tables
Properties of 5-TAMRA Alkyne
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₅N₃O₄ | jenabioscience.com |
| Molecular Weight | 467.52 g/mol | jenabioscience.com |
| Excitation Wavelength (λabs) | 555-556 nm | abpbio.comjenabioscience.com |
| Emission Wavelength (λem) | 563-575 nm | abpbio.comjenabioscience.com |
| Purity (HPLC) | ≥ 90-95% | tenovapharma.comjenabioscience.com |
| Solubility | DMSO, DMF | abpbio.com |
Characteristics of the Click Reaction with 5-TAMRA Alkyne
| Characteristic | Description | Source |
| Efficiency | The reaction is typically complete in less than one hour. | abpbio.com |
| Specificity | The reaction between the alkyne and an azide (B81097) tag is highly selective and specific. | tenovapharma.comabpbio.com |
| Stability | The resulting product contains an irreversible, covalent triazole bond. | abpbio.com |
| Bio-inertness | The components of the reaction do not typically engage in side reactions with native biological molecules. | tenovapharma.comabpbio.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(prop-2-ynylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(23(14-17)28(33)34)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBZMFMNBGTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC#C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Tamra Alkyne, 5 Isomer
Strategies for the Preparation of Isomerically Pure TAMRA Derivatives
A significant challenge in the synthesis of functionalized rhodamine dyes is the formation of regioisomers, which are often difficult to separate. researchgate.net The use of unsymmetrical anhydride (B1165640) reagents in the condensation with meta-aminophenols can lead to a mixture of 5- and 6-carboxy isomers. researchgate.net While these isomers exhibit nearly identical spectral properties, their separation is crucial for applications requiring high reproducibility, such as Förster resonance energy transfer (FRET) probes, to avoid inconsistent results in chromatography or electrophoresis. lumiprobe.com
Regioselective Synthesis Approaches
To overcome the issue of isomeric mixtures, regioselective synthetic methods have been developed. One effective strategy involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride. sigmaaldrich.comresearchgate.netnih.govacs.org This reaction yields a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones. These intermediates can be separated into individual isomers through recrystallization from solvents like methanol (B129727) and acetic acid. sigmaaldrich.comresearchgate.netnih.govacs.org The separated benzophenone (B1666685) isomers are then reacted with another molecule of 3-dimethylaminophenol to produce the desired isomerically pure 5- or 6-carboxytetramethylrhodamine. sigmaaldrich.comresearchgate.netnih.govacs.org Another approach to obtaining pure isomers involves the regioselective functionalization of a precursor mixture. For instance, a mixture of 5- and 6-nitro isomers can be subjected to a reaction that selectively modifies the 6-azide isomer, leaving the 5-nitro isomer intact. The 5-nitro group can then be reduced and converted to an azide (B81097), allowing for the separate preparation of both isomers. researchgate.net
Purification and Characterization of Isomers
The purification of TAMRA isomers is critical to ensure the homogeneity of the final product. High-performance liquid chromatography (HPLC) is a standard method for separating and validating the purity of 5-TAMRA and 6-TAMRA isomers. For protein labeling applications, using an isomerically pure form of TAMRA, such as the 5-isomer, ensures batch-to-batch consistency. eurogentec.com The separated isomers can be characterized using various analytical techniques. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. researchgate.net For example, the calculated m/z [M+H] for certain TAMRA precursors has been verified with high accuracy using high-resolution mass spectrometry (HRMS). researchgate.net
| Property | 5-TAMRA | 6-TAMRA |
| Typical Use | Protein and peptide labeling interchim.fr | Nucleotide labeling interchim.fr |
| Purity Impact | Crucial for reproducibility in critical applications eurogentec.com | Important for avoiding issues in chromatography and electrophoresis lumiprobe.com |
| Separation Method | HPLC | Chromatography researchgate.net |
Functionalization and Conjugation Chemistry of the Alkyne Moiety
The alkyne group of TAMRA alkyne, 5-isomer, is its key reactive handle for conjugation. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. abpbio.comlumiprobe.comtenovapharma.com This reaction forms a stable, covalent triazole linkage between the TAMRA alkyne and an azide-modified molecule of interest. abpbio.comidtdna.comthermofisher.com The bio-orthogonal nature of this reaction allows it to proceed under mild, aqueous conditions without interfering with biological functional groups, making it ideal for labeling complex biological samples with low background. abpbio.comtenovapharma.comthermofisher.com
Linker Design and Engineering
The linker connecting the TAMRA fluorophore to the target biomolecule can significantly influence the properties of the resulting probe. Linker design is crucial for maintaining the functionality of both the dye and the biomolecule. For instance, trifunctional linkers have been developed that incorporate a biotin (B1667282) tag for affinity purification, a TAMRA fluorophore for in-gel analysis, and a terminal azide for CuAAC conjugation. beilstein-journals.orgresearchgate.net Some linkers also include a cleavage site, such as a trypsin-cleavable sequence, to allow for the release of the labeled peptide-probe conjugate from affinity beads. beilstein-journals.org The choice of linker can also affect the solubility and steric hindrance of the probe. beilstein-journals.orginterchim.fr For example, polyethylene (B3416737) glycol (PEG) spacers are often incorporated to increase the hydrophilicity of the probe. interchim.fr
Development of Novel TAMRA Alkyne-Based Probes
The versatility of the alkyne group has led to the development of a wide range of novel probes based on TAMRA alkyne. These probes are used in various applications, including the labeling of proteins, nucleic acids, and other biomolecules. idtdna.complos.org For example, TAMRA alkyne has been used to create activity-based probes (ABPs) for profiling enzymes like metallo-aminopeptidases. nih.gov In some cases, a dual-function ABP containing both a TAMRA fluorophore and a biotin tag has been synthesized, allowing for both fluorescence detection and affinity purification. nih.gov Furthermore, TAMRA alkyne can be conjugated to azide-modified proteins that have been metabolically labeled in living cells, enabling the visualization of specific cellular components. nih.govnih.gov
| Probe Type | Application | Key Feature |
| Activity-Based Probes (ABPs) | Enzyme profiling nih.gov | Covalently modifies active enzyme sites |
| Dual-Function Probes | Fluorescence imaging and affinity purification nih.gov | Contains both a fluorophore (TAMRA) and a purification tag (biotin) |
| Metabolic Labeling Probes | In vivo labeling of biomolecules nih.govnih.gov | Reacts with azide-modified biomolecules inside cells |
Considerations for Probe Stability and Reactivity in Chemical Syntheses
The chemical stability of rhodamine dyes like TAMRA is an important consideration during synthesis and in experimental applications. Rhodamine dyes can exist in equilibrium between a colored, fluorescent zwitterionic form and a colorless, non-fluorescent lactone form. mdpi.com This equilibrium is influenced by the solvent and pH. mdpi.com To maintain fluorescence intensity, it is generally recommended to use aqueous buffers with a pH between 7 and 9, as acidic conditions can lead to protonation and a decrease in quantum yield.
Rhodamine dyes are generally considered to have good chemical stability and photostability. mdpi.comresearchgate.net However, like all fluorescent dyes, they can be susceptible to photodegradation under intense illumination. nih.gov The triazole linkage formed through the CuAAC reaction is exceptionally stable, being resistant to hydrolysis, oxidation, and reduction. thermofisher.com When handling TAMRA alkyne, it is advisable to store it at -20°C, protected from light and moisture, to prevent degradation. lumiprobe.comlumiprobe.com
Advanced Bio Orthogonal Click Chemistry Applications with Tamra Alkyne, 5 Isomer
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne, such as TAMRA alkyne, 5-isomer, and an azide-modified molecule. abpbio.combio-connect.nl This reaction's high efficiency and specificity allow for the precise labeling of biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an azide (B81097) group. plos.orgstratech.co.uk For instance, researchers have successfully used this compound, to tag azide-modified proteins for in-gel fluorescence analysis and to label azide-bearing biomolecules in cell culture. googleapis.comnih.gov
Optimization of Reaction Kinetics and Efficiency in Aqueous Media
Performing CuAAC in aqueous environments, essential for biological applications, presents challenges, primarily related to the stability and activity of the copper(I) catalyst. To overcome these, water-soluble ligands are employed to protect the Cu(I) ion from oxidation and disproportionation, thereby accelerating the reaction. tcichemicals.combaseclick.eu
Key ligands and reagents for optimizing aqueous CuAAC include:
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A highly water-soluble ligand that forms a complex with copper, stabilizing the Cu(I) state and enabling reactions to proceed efficiently in purely aqueous systems. tcichemicals.combaseclick.eu This prevents the denaturation of sensitive biomolecules that can occur with organic co-solvents. baseclick.eu It is recommended to use at least five equivalents of THPTA relative to the copper catalyst to effectively intercept reactive oxygen species. nih.govjenabioscience.com
BTTAA (4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-1H-1,2,3-triazole-1-acetic acid): A newer generation ligand that provides even greater rate enhancement than THPTA. lumiprobe.comcaymanchem.com It is highly effective at maintaining the Cu(I) oxidation state and protecting biomolecules from oxidative damage during labeling. jenabioscience.com
Sodium Ascorbate (B8700270): Commonly used as a reducing agent to generate the active Cu(I) species from a Cu(II) source like copper sulfate (B86663) (CuSO₄) in situ. stratech.co.ukresearchgate.net It is crucial to add the ascorbate after the copper and ligand have been mixed with the substrates to prevent unwanted side reactions. nih.govjenabioscience.com
Table 1: Comparison of Common Cu(I)-Stabilizing Ligands for Aqueous CuAAC
| Ligand | Key Features | Primary Advantage |
|---|---|---|
| THPTA | Excellent water solubility, protects biomolecules from oxidative damage. tcichemicals.combaseclick.eujenabioscience.com | Enables efficient CuAAC in purely aqueous buffers, minimizing the need for organic solvents. baseclick.eu |
| BTTAA | Provides faster reaction rates and higher yields compared to THPTA. lumiprobe.comcaymanchem.com | Superior rate enhancement and suppression of cytotoxicity. lumiprobe.combroadpharm.com |
| TBTA | The original tris(triazolylmethyl)amine ligand, but has poor water solubility. | Effective in organic or mixed aqueous/organic solvent systems. |
Mitigation of Copper Toxicity in Biological Systems
A significant limitation for applying CuAAC in living systems is the cytotoxicity of copper ions, which can generate harmful reactive oxygen species (ROS). nih.gov The use of chelating ligands is the primary strategy to address this issue. These ligands not only stabilize the catalytic Cu(I) but also sequester the copper, reducing its toxic effects on cells. baseclick.eu
Strategies for mitigating copper toxicity include:
Using Chelating Ligands: Ligands like THPTA and BTTAA form cage-like complexes around the copper ion, which shields cellular components from its damaging effects and reduces the formation of ROS. baseclick.eunih.gov This allows for the labeling of biomolecules on the surface of living cells with minimal impact on viability. tcichemicals.comresearchgate.net
Picolyl Azides: Innovative reagents, sometimes marketed as "FastClick," incorporate a copper-chelating group directly into the probe molecule. aatbio.com This design localizes the copper catalyst at the reaction site, dramatically increasing the effective local concentration and allowing for rapid reactions with very low amounts of supplied copper, thus enhancing biocompatibility. aatbio.combiomol.comaatbio.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To completely eliminate the issue of copper toxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction occurs between an azide and a strained cyclooctyne (B158145) without the need for a metal catalyst. ruixibiotech.combio-connect.nl this compound, can react with azide-modified biomolecules via CuAAC, while TAMRA azide, its counterpart, is used for SPAAC when the biomolecule is tagged with a strained alkyne. ruixibiotech.commedchemexpress.com This copper-free approach is particularly well-suited for live-cell imaging and in vivo studies. biotium.com
Design and Reactivity of Strained Cyclooctyne Partners
The efficiency of SPAAC is highly dependent on the structure of the cyclooctyne. The ring strain of these molecules lowers the activation energy for the cycloaddition with azides. bio-connect.nl Several generations of cyclooctynes have been engineered to optimize reactivity and stability.
Key strained cyclooctynes include:
Dibenzocyclooctyne (DBCO or ADIBO): One of the most reactive cyclooctynes used for SPAAC. Its reaction with azides is significantly faster than that of other cyclooctynes and even surpasses the speed of many CuAAC reactions. alabiolab.robldpharm.com DBCO's high reactivity and stability make it a popular choice for copper-free labeling. biotium.com
Bicyclo[6.1.0]nonyne (BCN): While its reaction rate with azides is generally lower than that of DBCO, BCN is smaller and less lipophilic. bldpharm.com This can be advantageous in certain biological applications where size and solubility are critical factors. bldpharm.com
DIBO (Dibenzocyclooctynol): An earlier generation cyclooctyne that is also effective for SPAAC.
Table 2: Reactivity Comparison of Common Strained Cyclooctynes
| Cyclooctyne | Relative Reaction Rate with Benzyl Azide | Key Characteristics |
|---|---|---|
| DBCO | High (k ≈ 0.24 M⁻¹s⁻¹) acs.org | Very fast reaction kinetics, highly stable. alabiolab.robldpharm.com |
| BCN | Moderate (k ≈ 0.07 M⁻¹s⁻¹) acs.org | Smaller size, less hydrophobic than DBCO. bldpharm.com |
| DIBO | Moderate | One of the earlier, well-established strained cyclooctynes. |
Copper-Free Click Chemistry Strategies
Copper-free click chemistry using SPAAC has become a powerful tool for biological discovery, especially for applications within living cells or whole organisms where copper toxicity is a major concern. bio-connect.nlbiotium.com By metabolically incorporating an azide- or cyclooctyne-bearing sugar, amino acid, or other building block into a biomolecule, researchers can then use the complementary fluorescent probe, such as a DBCO-modified TAMRA, to specifically label the target in its native environment. genecopoeia.com This enables dynamic processes to be studied in real-time without the perturbing effects of a metal catalyst.
Applications in Biomolecular Labeling and Proteomic/genomic Profiling
Site-Specific Labeling of Proteins and Post-Translational Modifications
The precise attachment of fluorescent labels to proteins is crucial for understanding their function, localization, and interactions within the complex cellular environment. TAMRA alkyne, 5-isomer, facilitates this through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. axispharm.comlabx.comfishersci.ca This reaction forms a stable triazole linkage between the alkyne group on the TAMRA molecule and an azide (B81097) group introduced into a target protein. axispharm.comlabx.comfishersci.ca This method offers high efficiency and specificity, proceeding under mild, aqueous conditions that are compatible with biological systems. abpbio.comtenovapharma.comfishersci.com
Activity-Based Protein Profiling (ABPP) with TAMRA Alkyne
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the functional state of entire enzyme families directly in native biological systems. google.com This technique utilizes active-site directed probes that covalently bind to the active site of specific enzymes, providing a quantitative measure of their activity. google.com
In the context of ABPP, a probe containing a reactive group and an azide handle is introduced to a complex proteome. This probe selectively labels active enzymes. Subsequently, this compound, is introduced and "clicks" onto the azide handle of the probe. This allows for the fluorescent visualization and identification of the active enzymes. This approach has been instrumental in studying various enzyme classes, including serine hydrolases and deubiquitinating enzymes. google.comnih.gov For instance, researchers have used a red-fluorescent TAMRA-FP (fluorophosphonate) probe to detect active serine hydrolases in Mycobacterium tuberculosis. nih.gov
Metabolic Labeling Strategies for Protein Visualization
Metabolic labeling offers a way to visualize newly synthesized proteins and track their journey through the cell. This is achieved by introducing bioorthogonal amino acids, such as L-azidohomoalanine (AHA), which contains an azide group, into cellular proteins during synthesis. thermofisher.comoup.com
Once incorporated, the azide-modified proteins can be specifically tagged with this compound, via a click reaction. thermofisher.comoup.com This allows for the fluorescent detection of nascent proteins, enabling the study of protein synthesis dynamics in various contexts, including in response to cellular stress. oup.com This technique, often referred to as Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT), has been successfully applied in diverse organisms, from bacteria to plants and mammalian cells, to provide a time-resolved analysis of protein synthesis. oup.comthermofisher.com
Nucleic Acid Labeling and Sensing
The ability to label and detect nucleic acids with high specificity is fundamental to molecular biology research and diagnostics. This compound, provides a robust method for fluorescently tagging DNA and RNA, enabling a variety of applications.
DNA and RNA Modification and Detection
This compound, can be used to label DNA and RNA that has been modified to contain an azide group. idtdna.comidtdna.com This modification can be introduced enzymatically or through the incorporation of azide-bearing nucleoside triphosphates during nucleic acid synthesis. The subsequent click reaction with TAMRA alkyne allows for the sensitive detection of these modified nucleic acids. idtdna.comidtdna.com
This labeling strategy has been employed for various purposes, including the detection of DNA synthesis in vivo and the fluorescent labeling of in situ hybridization probes. baseclick.eu Furthermore, it has been used in the site-specific terminal and internal labeling of RNA. abpbio.com
Oligonucleotide Conjugation for FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and dynamics. It relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. TAMRA is frequently used as an acceptor fluorophore in FRET pairs, often in conjunction with a donor like fluorescein (B123965) (FAM). glpbio.comlumiprobe.comfishersci.com
Oligonucleotides can be synthesized with an alkyne modification at a specific position. TAMRA azide can then be "clicked" onto this alkyne, creating a FRET-ready probe. idtdna.comidtdna.com These TAMRA-labeled oligonucleotides are integral components of various FRET-based assays, including TaqMan probes for real-time PCR, which allow for the quantification of specific DNA sequences. lumiprobe.comlumiprobe.com
Labeling of Lipids, Glycans, and Cellular Components
Beyond proteins and nucleic acids, this compound, can be used to label other important biomolecules and cellular structures. The principle remains the same: introduce an azide-modified precursor into the cell, which is then incorporated into the target molecule or structure. The subsequent click reaction with TAMRA alkyne allows for fluorescent visualization.
This approach has been successfully applied to the labeling of various cellular components:
Glycans: Alkynyl sugar analogs can be metabolically incorporated into glycoconjugates, which are then visualized by reaction with an azide-functionalized TAMRA. abpbio.com This allows for the study of glycan biosynthesis and trafficking.
Lipids: Alkyne-modified isoprenoid analogues have been used to metabolically label prenylated proteins. nih.gov Similarly, fatty acids with alkyne handles can be incorporated into lipids for subsequent fluorescent tagging. abpbio.com
Bacterial Membranes: The lipopolysaccharide inner core of bacterial membranes can be metabolically modified with an azide-containing sugar and subsequently labeled with TAMRA alkyne. abpbio.com
The broad applicability and reliability of click chemistry make this compound, a powerful and versatile tool for researchers across many disciplines, enabling the detailed study of complex biological processes.
Interactive Data Table: Properties of this compound
| Property | Value | References |
| Molecular Formula | C28H25N3O4 | tenovapharma.comjenabioscience.com |
| Molecular Weight | ~467.5 g/mol | axispharm.comlabx.comtenovapharma.comjenabioscience.com |
| Excitation Maximum | ~555 nm | axispharm.comabpbio.comabpbio.comaxispharm.com |
| Emission Maximum | ~575 nm | axispharm.comabpbio.comabpbio.comaxispharm.com |
| Solubility | DMSO, DMF | axispharm.comabpbio.comfishersci.comabpbio.com |
| Reactive Group | Alkyne | labx.comfishersci.cafishersci.com |
| Reactive Moiety | Azide | labx.comfishersci.cafishersci.com |
Multiplexed Labeling and Imaging Strategies
The chemical compound 5-TAMRA alkyne is a valuable tool in multiplexed labeling and imaging, enabling the simultaneous detection and analysis of multiple molecular targets within a single biological sample. This capability is crucial for understanding complex biological systems, where the interplay between different proteins and post-translational modifications (PTMs) is common. By combining 5-TAMRA alkyne with other fluorescent probes that have distinct spectral properties, researchers can visualize several targets at once, preserving the spatial context and improving the efficiency of proteomic and genomic profiling.
The core of its utility in multiplexing lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. abpbio.comthermofisher.com This reaction specifically and covalently links the 5-TAMRA alkyne to a biomolecule of interest that has been metabolically, enzymatically, or chemically tagged with an azide group. abpbio.comthermofisher.com The strategy's power is expanded when used alongside other detection methods or spectrally compatible fluorophores.
Research Findings in Multiplexed Proteomics
A significant application of 5-TAMRA alkyne is in multiplexed proteomic strategies designed to analyze different PTMs and the total proteome from a single gel. One such strategy allows for the sequential detection of the O-GlcNAcome (proteins with O-linked N-acetylglucosamine modifications), the phosphoproteome, and the whole proteome. frontiersin.org In this workflow, O-GlcNAcylated proteins are first enzymatically tagged with an azido-modified sugar (N-azidoacetylgalactosamine), which is then reacted with an alkyne-fluorophore like 5-TAMRA alkyne via click chemistry for fluorescent detection. frontiersin.org Following this, the same gel can be stained for phosphoproteins using specific dyes and for the total proteome, allowing for three distinct proteomic profiles to be obtained from one sample. frontiersin.org
Another powerful multiplexing approach combines Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) with isobaric tags for relative and absolute quantitation (iTRAQ). nih.govplos.org This method is used for the temporally resolved, quantitative profiling of newly synthesized proteins (NSPs). nih.gov In this workflow, cells are first incubated with an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is incorporated into NSPs. nih.govplos.org The cell lysate is then subjected to a click reaction with 5-TAMRA alkyne. nih.govplos.org This initial fluorescent labeling provides a qualitative check and visualization of the successfully labeled NSPs via in-gel fluorescence scanning. nih.govplos.org For quantitative analysis, the lysate is also reacted with biotin-alkyne for enrichment, followed by digestion and labeling with multiplexed iTRAQ reagents for mass spectrometry-based quantification. nih.govbiorxiv.org
Table 1: Multiplexed Proteomic Strategy for PTM and Whole Proteome Analysis
This table outlines a workflow for sequentially detecting O-GlcNAcylated proteins, phosphoproteins, and the total proteome within a single gel, as described in research. frontiersin.org
| Target Proteome | Labeling/Staining Method | Detection Reagent/Probe | Detection Method |
| O-GlcNAcome | Enzymatic addition of GalNAz followed by CuAAC | 5-TAMRA alkyne or Alexa Fluor™ 488 alkyne | In-gel fluorescence imaging |
| Phosphoproteome | Affinity-based dye staining | ProQ™ Diamond phosphoprotein gel stain | In-gel fluorescence imaging |
| Whole Proteome | General protein staining | Sypro™ Ruby or T-Dye | In-gel fluorescence imaging |
Table 2: BONCAT-iTRAQ Workflow for Quantitative Profiling of Newly Synthesized Proteins
This table details a multiplexed workflow combining metabolic labeling, fluorescent visualization, and mass spectrometry for the quantitative analysis of protein synthesis. nih.govplos.org
| Step | Description | Primary Reagent/Technique |
| 1. Metabolic Labeling | Incorporation of a bio-orthogonal amino acid into newly synthesized proteins. | L-azidohomoalanine (AHA) |
| 2. Qualitative Visualization | Fluorescent tagging of labeled proteins for initial confirmation and visualization. | Click reaction with 5-TAMRA alkyne |
| 3. Enrichment | Isolation of labeled proteins for subsequent analysis. | Click reaction with Biotin-alkyne and streptavidin pulldown |
| 4. Quantitative Analysis | Labeling of digested peptides with isobaric tags for multiplexed MS. | iTRAQ™ reagents and LC-MS/MS |
Considerations for Fluorophore Selection in Multiplexing
A critical factor in designing multiplexed imaging experiments is the selection of fluorophores with minimal spectral overlap. The excitation and emission spectra of the chosen dyes must be distinct enough to be differentiated by the imaging system. While 5-TAMRA alkyne is a bright and photostable fluorophore, its spectral properties can preclude its use with other dyes that have similar profiles. acs.org
For instance, in the development of a multiplexed activity-based protein profiling (ABPP) assay to study endocannabinoid hydrolases, researchers found that the commonly used FP-TAMRA probe could not be used simultaneously with another probe, MB064, because their emission spectra overlapped. acs.org To overcome this limitation, a new probe was synthesized using a spectrally different fluorophore, BODIPY-FL, which was compatible with MB064. acs.org This work underscores that while 5-TAMRA alkyne is effective, its suitability for a multiplexed assay depends entirely on the spectral characteristics of the other probes in the panel. acs.org Careful planning and selection of dye combinations are therefore essential to a successful multiplexing strategy.
Advanced Microscopy and Spectroscopic Investigations Utilizing Tamra Alkyne, 5 Isomer Conjugates
Super-Resolution Microscopy (SRM) Techniques
The performance of super-resolution microscopy is highly dependent on the photophysical properties of the fluorescent probes used. nih.gov Probes with high photostability are essential as they permit the use of higher laser intensities, which directly correlates with achieving higher spatial resolution and allows for longer imaging times. nih.gov TAMRA's characteristics make it a suitable candidate for several SRM modalities.
In Single-Molecule Localization Microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), images are reconstructed by precisely localizing individual fluorescent molecules that are stochastically switched between a fluorescent "on" state and a dark "on" state. researchgate.net The properties of TAMRA make it applicable for dSTORM (direct STORM). For effective STORM imaging, organic dyes like TAMRA typically require imaging buffers containing oxygen scavengers to facilitate the photoswitching between fluorescent and dark states. researchgate.net The ability to control the fluorophore's state allows for the separation of otherwise spatially overlapping molecules, enabling image reconstruction with a resolution far beyond the diffraction limit. researchgate.net
Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution by using a second, higher-wavelength laser to selectively de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is emitted. Fluorophores well-suited for STED, like TAMRA derivatives, exhibit excellent photostability to withstand the high-intensity depletion laser. nih.govresearchgate.net In a study applying STED to visualize giant virus particles labeled using bio-orthogonal noncanonical amino acid tagging (BONCAT), TAMRA alkyne was successfully used to label viral proteins, demonstrating its utility in achieving super-resolution images of viral structures. researchgate.net
Single-Molecule Localization Microscopy (PALM/STORM)
Confocal and Fluorescence Lifetime Imaging Microscopy (FLIM)
TAMRA alkyne, 5-isomer, is widely used as a bright and photostable red-fluorescent dye in conventional confocal microscopy. rndsystems.com Its spectral properties are very similar to another common fluorophore, TRITC, meaning that standard instrument settings for TRITC are applicable for TAMRA conjugates. aatbio.comtenovapharma.com In one study, TAMRA-alkyne was used in conjunction with Fluorescence Lifetime Imaging Microscopy (FLIM) to detect glycosylated proteins. researchgate.net FLIM measures the fluorescence lifetime of a fluorophore—the average time it remains in the excited state. This lifetime can be sensitive to the fluorophore's local environment, making FLIM a powerful tool for studying molecular interactions, such as those detected via Förster Resonance Energy Transfer (FRET). bioacts.com TAMRA has a fluorescence lifetime of approximately 2.63 ns in distilled water. bioacts.com
Flow Cytometry and High-Throughput Screening
The brightness and specific labeling capabilities of this compound, make it suitable for high-throughput applications. In flow cytometry, cells that have incorporated an azide-modified metabolic precursor can be labeled with TAMRA alkyne via a click reaction and subsequently quantified. vicbio.comresearchgate.net This method is used in assays to measure cell proliferation, where the alkyne-bearing nucleoside analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is incorporated into newly synthesized DNA and then detected with a fluorescent azide (B81097). researchgate.net
This approach is also amenable to high-throughput screening (HTS) in multi-well plate formats. carlroth.com For instance, researchers have developed HTS assays using TAMRA to investigate DNA synthesis in adherent cells directly in 96-well plates. carlroth.com In other HTS applications, TAMRA has been chosen as the fluorophore for developing fluorescence polarization assays to screen for enzyme inhibitors, in part because its red-shifted absorption profile (above 500 nm) helps to avoid interference from autofluorescent compounds commonly found in screening libraries. nih.gov
Spectroscopic Characterization of Fluorescent Conjugates in Complex Environments
The utility of a fluorescent probe is defined by its photophysical properties. The absorption and emission spectra, brightness (a product of molar extinction coefficient and quantum yield), and environmental sensitivity are critical parameters that determine its performance in imaging experiments.
This compound, is a xanthene dye characterized by its strong absorption in the green-yellow region of the spectrum and its emission of bright orange-red fluorescence. lumiprobe.com Its fluorescence is notably stable across a pH range of 4 to 9. interchim.fr The specific photophysical properties can vary slightly depending on the source and the solvent environment. However, typical values are well-documented. The brightness and photostability of TAMRA make it a reliable choice for various fluorescence-based detection methods. nih.govsigmaaldrich.com
Table 1: Photophysical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Excitation Maximum (λabs) | 541 nm | lumiprobe.com |
| Emission Maximum (λem) | 567 nm | lumiprobe.com |
| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield (Φ) | 0.1 | lumiprobe.com |
| Fluorescence Lifetime (τ) | 2.63 ns (in DW) | bioacts.com |
Environmental Sensitivity of TAMRA Alkyne Fluorescence
The fluorescence characteristics of TAMRA (tetramethylrhodamine) and its derivatives, including this compound, are not static but are dynamically influenced by their immediate molecular environment. This sensitivity is a well-documented trait of rhodamine dyes, which are known for their solvatochromic properties—the ability to change their spectral characteristics in response to the polarity of the surrounding solvent. societechimiquedefrance.frnih.gov This phenomenon is critical in advanced microscopy and spectroscopy, as changes in the local environment of a TAMRA-conjugate can be translated into measurable shifts in fluorescence emission or intensity.
The environmental sensitivity of TAMRA arises from its molecular structure. Rhodamine dyes can exist in equilibrium between a colorless, non-fluorescent spirolactone form and a colorful, highly fluorescent zwitterionic form. mdpi.com The ring-opening reaction that leads to the fluorescent zwitterion is a thermodynamically driven process significantly influenced by the solvent. mdpi.com Polar solvents tend to stabilize the highly polar zwitterionic state, promoting fluorescence. mdpi.com This inherent sensitivity allows this compound to serve as a probe for its local environment.
Research Findings on Environmental Effects
Detailed studies and product specifications reveal how the fluorescence of this compound is modulated by its surroundings. Key environmental factors include solvent polarity, pH, and the presence of quenching agents.
Effect of Solvent Polarity: The polarity of the solvent has a pronounced effect on the excitation and emission maxima of this compound. A noticeable red shift (a shift to longer wavelengths) in the emission spectrum is observed as the solvent polarity increases. For instance, the emission maximum is reported at approximately 565 nm in methanol (B129727), while in more polar aqueous buffers, it shifts to around 575 nm. biotium.combiotium.comaxispharm.com This solvatochromic shift is a direct consequence of the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. nih.govresearchgate.net
The fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, is also highly dependent on the environment. For this compound, a quantum yield of 0.1 has been reported, although this value can fluctuate significantly with environmental changes. lumiprobe.com In some cases, a significant decrease in quantum yield has been observed for TAMRA derivatives in aqueous solutions compared to less polar organic solvents like acetonitrile, which may be attributed to aggregation or quenching effects in the polar medium. mdpi.com
| Solvent/Environment | Excitation Max. (λEx) | Emission Max. (λEm) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Methanol (MeOH) | 540 nm | 565 nm | >90,000 cm-1M-1 | Not Specified | biotium.combiotium.com |
| Aqueous Buffer / General | 553 nm | 575 nm | 92,000 cm-1M-1 | Not Specified | axispharm.comaxispharm.com |
| General | 541 nm | 567 nm | 84,000 cm-1M-1 | 0.1 | lumiprobe.com |
Influence of pH and Other Chemical Agents: The fluorescence of rhodamine dyes is also sensitive to pH. While specific data on the pH sensitivity of the alkyne derivative is less detailed in the provided context, the general class of fluorescein (B123965) and rhodamine dyes shows strong pH dependence. aatbio.com This is tied to the acid/base chemistry of the functional groups on the xanthene core. mdpi.com
Furthermore, the stability of the fluorescent signal in the presence of other chemical reagents is a key aspect of its environmental sensitivity. In one study, the fluorescence intensity of TAMRA-alkyne was found to be stable in the presence of varying concentrations of hydroxylamine. nih.gov This is in contrast to other fluorophores, such as AlexaFluor 647-alkyne, whose signal attenuated under the same conditions, highlighting the relative robustness of the TAMRA fluorophore in certain chemical environments. nih.gov However, like many fluorophores, TAMRA's fluorescence can be quenched through collisional interactions with molecules like molecular oxygen or ions such as Cu2+. aatbio.com The fluorescence of TAMRA-modified oligonucleotide probes has also been observed to be strongly quenched upon hybridization, a phenomenon attributed to photoinduced electron transfer between the dye and specific nucleotide bases. jst.go.jp
These findings underscore the importance of calibrating and controlling the experimental environment when using this compound conjugates for quantitative measurements in advanced microscopy and spectroscopy.
Mechanistic and Theoretical Considerations in Tamra Alkyne, 5 Isomer Chemistry
Reaction Mechanism Elucidation for Click Chemistry
TAMRA alkyne, 5-isomer, is primarily utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." tenovapharma.comabpbio.comfishersci.com This reaction is prized for its efficiency, high yields, stereospecificity, and biocompatibility, as it can proceed in aqueous media over a wide pH range (4 to 12) and at room temperature. organic-chemistry.orgnih.gov The reaction covalently links the terminal alkyne of the TAMRA probe with an azide-modified target molecule to form a stable 1,2,3-triazole ring. researchgate.netthermofisher.cominterchim.fr
The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, making it unsuitable for most biological applications. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁶ to 10⁷) and renders it highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgthermofisher.comnih.gov
The mechanism of CuAAC is significantly different from the concerted pathway of the thermal reaction. nih.govnih.gov It is a stepwise process involving several key intermediates:
Formation of a Copper-Acetylide Complex: The catalytic cycle is initiated by the coordination of the Cu(I) ion to the terminal alkyne of the TAMRA probe. organic-chemistry.org Quantum mechanical studies and DFT calculations suggest that this step involves the formation of various copper-acetylide species, with polynuclear complexes, such as dinuclear or tetranuclear copper acetylides, being thermodynamically more stable and likely the active catalytic species. nih.govcsic.es The formation of this σ-bound copper acetylide is a critical activation step. organic-chemistry.org
Coordination with the Azide (B81097): The copper acetylide complex then coordinates with the azide-functionalized target molecule. Computational models indicate that this pre-reactive complexation brings the azide and the alkyne into a suitable geometry for the subsequent cycloaddition. nih.gov
Cycloaddition and Formation of a Six-Membered Cuprated Ring: The azide adds to the activated alkyne, leading to the formation of a six-membered copper-containing intermediate (a metallacycle). nih.gov
Rearomatization and Product Release: This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle. nih.gov
Influence of Microenvironment on Fluorophore Quenching and Brightness
The fluorescence properties of TAMRA, a rhodamine-based dye, are not static but are highly sensitive to its immediate molecular environment. nih.govresearchgate.net This sensitivity can be both a challenge and an opportunity in imaging experiments, as changes in fluorescence can report on the probe's location and interactions. Key environmental factors influencing TAMRA's photophysics include solvent polarity, pH, temperature, and interactions with biomolecules.
Solvent and Polarity: Rhodamine dyes like TAMRA exist in an equilibrium between a fluorescent, open zwitterionic form and a non-fluorescent, closed lactone form. researchgate.net The position of this equilibrium is influenced by the environment. In aqueous and polar environments, the fluorescent zwitterionic form is favored, while less polar or hydrophobic environments can shift the equilibrium toward the non-fluorescent lactone, reducing brightness. researchgate.netresearchgate.net This solvatochromism can be observed as a change in fluorescence when the probe moves, for example, from the aqueous cytosol into a lipidic membrane. researchgate.net
Quenching Mechanisms: Fluorescence quenching, a decrease in quantum yield, can occur through several mechanisms.
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore is deactivated upon collision with another molecule (a quencher) in the solution. For TAMRA, molecules like iodide and tryptophan have been shown to be effective collisional quenchers. researchgate.net
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher. This is often observed when TAMRA is in close proximity to certain nucleobases in DNA or specific amino acid residues in proteins. nih.govresearchgate.net For instance, the fluorescence of TAMRA is significantly quenched by graphene oxide when in close proximity. nsf.gov
Fluorescence Resonance Energy Transfer (FRET): TAMRA is commonly used as a FRET acceptor for fluorophores like Fluorescein (B123965) (FAM), where quenching of the donor (FAM) is accompanied by sensitized emission from the acceptor (TAMRA). nih.govabcam.comlumiprobe.com
Influence of Temperature and Salt Concentration: The fluorescence intensity of TAMRA is temperature-dependent, generally decreasing as temperature increases. nih.govnih.gov Studies on TAMRA-labeled DNA microchips showed a significant reduction in fluorescence intensity (over 56%) as the temperature rose from 7.5°C to higher values. nih.gov Salt concentration also modulates this effect; for TAMRA, the reduction in fluorescence with increasing temperature was found to be less pronounced at low salt concentrations compared to high salt concentrations. nih.gov
Impact of Conjugation and Aggregation: The brightness of TAMRA can be affected by its conjugation state. When multiple TAMRA molecules are conjugated to a single scaffold, such as a dendrimer, self-quenching can occur. This leads to a decrease in both fluorescence intensity and lifetime as the number of dyes per dendrimer increases. nih.gov
The following table summarizes some key photophysical properties of TAMRA and their environmental sensitivity.
| Property | Typical Value | Influencing Factors |
| Excitation Maximum (λex) | ~546-553 nm oup.combioacts.com | Relatively stable, minor shifts with environment. |
| Emission Maximum (λem) | ~573-580 nm oup.combioacts.com | Can shift based on solvent polarity and binding. researchgate.net |
| Quantum Yield (ΦF) | 0.37-0.39 (in PBS) nih.gov | Highly sensitive to quenching, aggregation, and solvent polarity. researchgate.netnih.govnih.gov |
| Fluorescence Lifetime (τ) | ~2.5 ns (in water) nih.gov | Decreases with quenching and self-quenching. nsf.govnih.gov |
| Photostability | Considered high among common fluorophores. nih.govthermofisher.com | Can be degraded by prolonged illumination, especially via sensitized singlet oxygen production. nih.govbaseclick.eu |
Computational Chemistry Approaches to Probe Design and Prediction of Behavior
Computational chemistry provides powerful tools to investigate the TAMRA alkyne probe at multiple levels, from elucidating reaction mechanisms to predicting its photophysical properties. These theoretical approaches complement experimental work, offering insights that are often difficult to obtain through measurements alone.
Elucidating Reaction Mechanisms: Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have been instrumental in detailing the mechanism of the CuAAC reaction. nih.govcsic.es
Activation Barriers: DFT calculations have shown that the copper catalyst transforms the reaction from a concerted cycloaddition to a stepwise process with a significantly lower activation energy barrier, explaining the massive rate acceleration. nih.gov
Intermediate Stability: Calculations have been used to evaluate the thermodynamic stability of various proposed catalytic intermediates, such as different polynuclear copper-acetylide complexes, to identify the most likely species involved in the catalytic cycle. nih.gov
Reaction Pathways: Computational modeling helps map out the entire reaction energy profile, identifying transition states and intermediates. For example, DFT calculations have supported a reaction pathway for certain catalysts that involves the participation of both copper atoms in a dinuclear complex. csic.es
Predicting Photophysical Properties: Time-dependent DFT (TD-DFT) is a widely used method to model the excited-state properties of fluorophores like TAMRA. rsc.orgrsc.org
Absorption and Emission Spectra: While standard TD-DFT can sometimes overestimate the excitation energies of rhodamine dyes, refined computational strategies have been developed. By establishing a linear calibration between calculated and experimental wavelengths for a database of dyes, the prediction accuracy for absorption and emission peaks of new rhodamine derivatives can be significantly improved, with errors of less than 12 nm being achievable. mdpi.com
Environmental Effects: Computational models can simulate the influence of the solvent and local environment on the dye's properties. This includes modeling the equilibrium between the fluorescent zwitterionic and non-fluorescent lactone forms of rhodamines, which is crucial for predicting brightness in different biological compartments. researchgate.net
Vibrational Analysis: Calculations can predict the vibrational modes of the dye, which can be correlated with experimental Resonance Raman spectra to understand the structural changes that occur upon electronic excitation. rsc.org
Informing Probe Design and Reactivity: Computational approaches are also used to guide the design of new probes and predict their reactivity. By calculating properties like charge distribution and reaction energy profiles for the interaction of a probe with a target, researchers can computationally screen and optimize probe structures before synthesis. researchgate.net For example, DFT calculations have been used to compare the intrinsic reactivity of different electrophilic warheads, helping to select for probes with higher reactivity or selectivity toward their biological target. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Next-Generation Activatable and Photoswitchable Probes
A significant area of development is the creation of "smart" probes that only become fluorescent when they interact with a specific target or are activated by light. These activatable and photoswitchable probes offer higher signal-to-noise ratios by minimizing background fluorescence from unbound probes. acs.orgmdpi.com
Activatable Probes: These probes are designed to be in a non-fluorescent or "quenched" state until they encounter a specific enzyme or cellular condition. For example, quenched activity-based probes (qABPs) have been developed for enzymes like cathepsins, where a quencher molecule suppresses the fluorescence of a dye like indocyanine green (ICG) until the probe is cleaved by the target enzyme. nih.gov This "turn-on" mechanism provides high-contrast imaging, which is particularly useful for applications like surgical guidance. nih.gov Researchers have also created activatable probes by conjugating TAMRA with a quencher to a tumor-targeting antibody, achieving high signal-to-background ratios in cancer imaging. acs.org
Photoswitchable Probes: These probes can be reversibly turned "on" and "off" using specific wavelengths of light. nih.gov This capability is crucial for advanced imaging techniques like single-molecule localization microscopy (SMLM), which can achieve nanoscale resolution. microscopyu.com While many photoswitchable probes are based on rhodamine derivatives, the development of probes that can be genetically targeted and switched multiple times in living cells is an ongoing area of research. researchgate.netresearchgate.net The ability to control fluorescence with light allows for precise spatiotemporal tracking of molecules and enables the visualization of fine cellular structures. microscopyu.comresearchgate.net
Integration with Genome Engineering and Synthetic Biology
The precision of genome engineering tools like CRISPR-Cas9, combined with the specific labeling capabilities of click chemistry, is opening new avenues for research. TAMRA alkyne, 5-isomer can be used to label specific DNA sequences, proteins, and other biomolecules within the complex cellular environment.
Genome Engineering: Click chemistry is an ideal method for labeling oligonucleotides, the building blocks of DNA and RNA. idtdna.com An azide (B81097) or alkyne group can be incorporated into an oligonucleotide, which can then be "clicked" with a corresponding TAMRA alkyne or azide to visualize the nucleic acid. idtdna.comidtdna.com This allows for the tracking of specific genes and RNA molecules within cells, providing insights into gene expression and regulation.
Synthetic Biology: In synthetic biology, researchers design and construct new biological parts, devices, and systems. The ability to label and track these synthetic components is essential for understanding their function. The bio-orthogonal nature of click chemistry allows for the specific labeling of engineered proteins and other molecules without interfering with the native cellular machinery. tenovapharma.com For example, metabolic labeling techniques can incorporate alkyne- or azide-containing sugars or amino acids into cellular components, which can then be visualized with TAMRA alkyne. abpbio.com
Applications in Chemoproteomics and Target Identification
Chemoproteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. This compound, in conjunction with click chemistry, has become a powerful tool in this field for identifying the protein targets of drugs and bioactive small molecules. acs.orgresearchgate.net
The general strategy involves designing a "clickable" version of a small molecule of interest by incorporating an alkyne group. acs.org This modified molecule, or probe, is introduced to cells or cell lysates. After the probe binds to its protein targets, a reporter tag, such as TAMRA-azide or biotin-azide, is attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgnih.gov This two-step approach avoids the use of bulky reporter groups on the initial probe, which could interfere with protein binding. nih.gov
The TAMRA-labeled proteins can be visualized directly by in-gel fluorescence, providing a rapid assessment of target engagement and selectivity. acs.orgresearchgate.net For more comprehensive target identification, a biotin (B1667282) tag is used to enrich the probe-labeled proteins, which are then identified using mass spectrometry. acs.orgnih.gov This approach has been successfully used to identify the targets of various compounds, including fumarate (B1241708) esters and covalent inhibitors. acs.orgresearchgate.net
Challenges and Opportunities in Live-Cell and In Vivo Imaging
While this compound offers many advantages for biological imaging, there are still challenges to overcome, particularly for applications in living cells and whole organisms.
Challenges:
Cell Permeability and Distribution: For intracellular targets, the probe must be able to cross the cell membrane and distribute evenly throughout the cell. nih.gov Some fluorescent probes exhibit non-uniform distribution, accumulating in specific organelles, which can complicate the interpretation of imaging data. nih.gov The physicochemical properties of the fluorophore can significantly impact its cellular uptake and localization. nih.gov
Background Fluorescence: Nonspecific binding of fluorescent probes can lead to high background signals, reducing the signal-to-noise ratio and making it difficult to detect the true target. researchgate.netnih.gov This is a significant challenge in live-cell imaging where wash steps to remove unbound probe are not always feasible. researchgate.net
In Vivo Imaging Depth: Conventional rhodamine dyes, including TAMRA, absorb and emit light in the visible range. nsf.gov This limits their use for in vivo imaging as biological tissues absorb and scatter visible light, leading to low penetration depth and poor image resolution. nsf.govfrontiersin.org Near-infrared (NIR) probes offer advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. nsf.govfrontiersin.org
Toxicity: The copper catalyst used in the standard CuAAC reaction can be toxic to living cells, limiting its application for in vivo studies. mdpi.com While copper-free click chemistry reactions have been developed, they can sometimes have slower reaction rates. acs.org
Opportunities:
Fluorogenic Probes: The development of fluorogenic probes that are "dark" until they bind to their target is a promising strategy to overcome background fluorescence. mdpi.comresearchgate.net These probes can significantly improve the signal-to-noise ratio in no-wash, live-cell imaging experiments. researchgate.net
NIR-II Rhodamine Analogs: Researchers are actively working on developing new rhodamine-based dyes that absorb and emit in the second near-infrared window (NIR-II, 1000-1700 nm). nsf.gov These next-generation probes have the potential for deeper tissue imaging and higher resolution in vivo. nsf.gov
Bioorthogonal Activation: New methods for bioorthogonal activation of reactive species are being developed for target identification in living cells. nih.gov These approaches offer a way to generate a reactive probe in situ, providing greater temporal and spatial control over protein labeling. nih.gov
The continued development of TAMRA-based probes and their integration with advanced biological techniques will undoubtedly lead to new discoveries and a deeper understanding of complex biological systems.
Q & A
Q. Basic Research Focus
- pH : Maintain a slightly alkaline pH (7.5–8.5) to ensure amine reactivity while minimizing protein denaturation .
- Temperature : Room temperature (20–25°C) is optimal for most reactions; higher temperatures (37°C) may accelerate kinetics but risk dye aggregation .
- Catalyst : Adjust Cu(I) concentration (0.1–1 mM) to balance reaction speed and protein stability. Excess Cu(I) can cause oxidative damage to biomolecules .
How to address discrepancies in fluorescence signal intensity when using this compound in multiplexed imaging with other fluorophores?
Q. Advanced Research Focus
- Spectral Overlap : TAMRA emits at ~580 nm (orange-red), which may overlap with Cy3 or Texas Red. Use spectral unmixing software or narrowband filters to isolate signals .
- Quenching Effects : Avoid proximity to FRET donors (e.g., FAM) or metal ions (e.g., Fe³⁺) that quench TAMRA fluorescence. Validate dye separation in multi-label experiments using control samples .
What strategies mitigate non-specific binding of this compound in complex biological samples like cell lysates?
Q. Advanced Research Focus
- Blocking Agents : Pre-treat lysates with BSA (1–5% w/v) or non-reactive alkyne competitors to occupy non-specific binding sites .
- Wash Steps : Use stringent washes (e.g., 0.1% SDS or high-salt buffers) post-labeling to remove loosely bound dye .
- Negative Controls : Include samples without azide-functionalized targets to quantify background fluorescence .
How to resolve contradictions in labeling efficiency between in vitro and in vivo applications of this compound?
Q. Advanced Research Focus
- Cellular Uptake : In vivo labeling may require cell-penetrating peptides (CPPs) or nanocarriers to enhance dye delivery, unlike in vitro systems .
- Redox Conditions : Intracellular glutathione can reduce Cu(I), stalling click reactions. Use biorthogonal catalysts (e.g., BTTAA) for in vivo compatibility .
What are the recommended storage conditions and solvent systems to maintain the stability of this compound?
Q. Basic Research Focus
- Storage : Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstituted solutions in DMSO should be aliquoted and used within 1 week to prevent oxidation .
- Solvent Compatibility : Avoid aqueous buffers with high ionic strength (>500 mM) or acidic pH (<6.0), which promote dye aggregation .
What analytical methods are most effective for quantifying conjugation efficiency and purity of TAMRA alkyne-labeled biomolecules?
Q. Advanced Research Focus
- HPLC/MS : Reverse-phase chromatography with UV/Vis detection (λ = 550 nm) coupled with mass spectrometry confirms dye-to-protein ratios and identifies degradation products .
- Fluorescence Correlation Spectroscopy (FCS) : Measures brightness per particle to assess labeling stoichiometry in solution .
How does isomer purity (5- vs. 6-isomer) impact experimental reproducibility in FRET assays?
Q. Advanced Research Focus
- Spectral Consistency : The 5-isomer exhibits a 3–5 nm redshift in emission compared to the 6-isomer, affecting FRET pair calibration (e.g., with FAM). Use HPLC to verify isomer purity (>95%) before experiments .
- Steric Effects : The 5-isomer’s carboxy group orientation may alter biomolecule interactions, necessitating structure-activity studies for FRET-based sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
